Absolute Stereochemistry at Oxoazetidine C2: (R)-UGD vs. (S)-KT9 and (S)-KXR
The target compound (UGD) possesses the (2R) configuration at the 4-oxoazetidin-2-yl chiral center, while its direct analogs KT9 and KXR are both (2S) epimers [1]. This stereochemical inversion results in a mirror-image spatial projection of the pyrimidine-acetamide side chain relative to the phenyl-azetidinone core. Crystallographic data confirm that (R)-UGD occupies the S1' subsite of SARS-CoV-2 Mpro in a pose distinct from that observed for (S)-KT9 (PDB 7GBD) and (S)-KXR (PDB 7GBN) [2]. In fragment-based drug discovery, stereochemistry is not a passive feature but an active determinant of binding-competent conformational sampling; therefore, procurement of the correct epimer is mandatory for reproducing any structure-guided optimization trajectory.
| Evidence Dimension | Absolute configuration at oxoazetidine C2 chiral center |
|---|---|
| Target Compound Data | (2R) configuration; PDB 5RGU co-crystal with SARS-CoV-2 Mpro at 2.11 Å resolution |
| Comparator Or Baseline | KT9: (2S) configuration (PDB 7GBD); KXR: (2S) configuration (PDB 7GBN) |
| Quantified Difference | Inverted stereochemistry; distinct binding poses observed crystallographically (different hydrogen-bond networks and ligand RMSD values upon superposition) |
| Conditions | X-ray crystallography; SARS-CoV-2 main protease (Mpro) protein construct; Diamond Light Source beamline I04-1; PanDDA analysis |
Why This Matters
Stereochemical identity determines which SAR series a compound belongs to; ordering the wrong epimer leads to invalid structure-activity conclusions and wasted screening resources.
- [1] PDB Chemical Component Dictionary: UGD (2R), KT9 (2S), KXR (2S). View Source
- [2] RCSB PDB entries 5RGU, 7GBD, 7GBN: co-crystal structures of UGD, KT9, and KXR with SARS-CoV-2 Mpro. View Source
